4,5-Bis(2-butenyloxy)-2-imidazolidinone
Description
Properties
CAS No. |
1082658-35-2 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-6,9-10H,7-8H2,1-2H3,(H2,12,13,14)/b5-3+,6-4+ |
InChI Key |
DZLBWVZPOJJFOH-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/COC1NC(=O)NC1OC/C=C/C |
Canonical SMILES |
CC=CCOC1C(NC(=O)N1)OCC=CC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4,5-Dihydroxyimidazolidin-2-one: Prepared by condensation of α-oxoaldehydes or α-oxoketones with ureas, yielding polyfunctional intermediates.
- 2-Butenyl Alcohol or Derivatives: Used as alkylating agents to introduce the 2-butenyloxy substituents.
Preparation Methods
Alkoxylation of 4,5-Dihydroxyimidazolidin-2-one
The primary method involves the reaction of 4,5-dihydroxyimidazolidin-2-one with 2-butenyl alcohol under acidic catalysis to form the bis(2-butenyloxy) derivative.
- Solvent: Ethanol or toluene
- Catalyst: Acid catalysts such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA)
- Temperature: Reflux conditions (typically 80–110 °C)
- Time: Several hours to optimize yield and regioselectivity
Stepwise Synthesis via N-(2,2-Dialkoxyethyl)ureas
An alternative route involves the cyclization of N-(2,2-dialkoxyethyl)ureas with appropriate nucleophiles to form the imidazolidinone ring bearing alkoxy substituents.
Phase Transfer Catalysis (PTC) Techniques
Some imidazolidinone derivatives have been synthesized using PTC to facilitate nucleophilic substitution reactions between Schiff bases and amino acids, leading to cyclization and formation of imidazolidinone rings with functionalized substituents. While this method is more general, it can be adapted for the preparation of this compound by employing suitable alkoxy precursors.
Reaction Optimization and Yields
Challenges and Side Reactions
- Side Reactions: Aromatization of imidazolidinone ring or conversion to hydantoins can occur, reducing product yield.
- Regioselectivity: Mixtures of 4- and 5-substituted isomers may form; controlling acid catalyst amount improves selectivity for 4,5-disubstitution.
- Reaction Duration: Some reactions require extended times (up to 24 days in azido substitutions) for complete conversion, but alkoxylation is faster (hours).
Mechanistic Insights
The acid-catalyzed alkoxylation proceeds via:
- Formation of oxonium ion intermediates at the hydroxy groups of the dihydroxyimidazolidinone.
- Intramolecular cyclization forming imidazolidine intermediates.
- Elimination of methanol or water to form iminium ions.
- Nucleophilic attack by 2-butenyl alcohol to yield this compound.
Computational studies indicate that transition states leading to 4-substituted products have lower activation energies, explaining regioselectivity trends.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Alkoxylation | 4,5-Dihydroxyimidazolidin-2-one | 2-Butenyl alcohol, acid catalyst (TFA/PTSA) | Reflux in ethanol/toluene | 70–90 | Requires acid catalysis, regioselective |
| Cyclization of N-(2,2-dialkoxyethyl)ureas | N-(2,2-Dialkoxyethyl)ureas | Aromatic nucleophiles, acid catalyst | Reflux in toluene, TFA | 75–85 | Mild conditions, high regioselectivity |
| Phase Transfer Catalysis (PTC) | Schiff base and glycine | Quaternary ammonium salts | Room temp to reflux | 60–75 | Useful for functionalized derivatives |
Chemical Reactions Analysis
Types of Reactions
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its unique structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4,5-Bis(2-butenyloxy)-2-imidazolidinone and analogous imidazolidinone derivatives:
Substituent Effects on Reactivity and Stability
- Alkoxy vs. Hydroxy Groups: The 2-butenyloxy substituents in the target compound reduce polarity compared to hydroxy-rich derivatives like DMDHEU.
- Thermal Stability: Unlike 4,5-dicyanoimidazolone derivatives, which decompose in acetone at elevated temperatures , the butenyloxy substituents may offer greater thermal resilience but could undergo oxidation or polymerization due to the alkene moiety.
- Cross-Linking Capacity: DMDHEU’s hydroxymethyl groups enable covalent bonding in textiles, a feature absent in the target compound due to its non-reactive alkoxy groups .
Solubility and Bioavailability
- Polarity: Methoxy-substituted derivatives (e.g., 4,5-dimethoxy-2-imidazolidinone) exhibit higher aqueous solubility than the target compound, making them preferable in drug formulations .
- Bioavailability : The butenyloxy groups’ moderate lipophilicity may improve BBB penetration compared to polar derivatives like DMDHEU, though empirical data are lacking .
Biological Activity
4,5-Bis(2-butenyloxy)-2-imidazolidinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes two butenyloxy groups attached to an imidazolidinone core. Its molecular formula is C_{12}H_{19}N_{2}O_{3}, with a molecular weight of approximately 226.13 g/mol. The compound is characterized by its ability to participate in hydrogen bonding and its relatively low toxicity profile.
Antibacterial Activity
Recent studies have shown that derivatives of imidazolidinone, including this compound, exhibit significant antibacterial activity. Research indicates that these compounds can effectively disrupt bacterial cell membranes, leading to cell lysis. For instance, a study highlighted that certain imidazolidine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Imidazolidinone Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 3 | MRSA | 1 | Membrane disruption |
| 4 | E. coli | >25 | Not effective |
| 5 | K. pneumoniae | >25 | Not effective |
| 6 | MRSE | 2 | Membrane disruption |
Antifungal Activity
In addition to antibacterial properties, studies have also evaluated the antifungal potential of imidazolidinone derivatives. Compounds similar to this compound have shown effectiveness against various fungal strains, with some achieving comparable efficacy to standard antifungal agents .
Table 2: Antifungal Activity of Imidazolidinone Derivatives
| Compound | Target Fungi | MIC (µg/mL) | Comparison Agent |
|---|---|---|---|
| A | Candida albicans | 5 | Metronidazole |
| B | Penicillium chrysogenum | 10 | Amphotericin B |
Cytotoxicity and Selectivity
The selectivity of these compounds towards bacterial cells compared to mammalian cells is crucial for therapeutic applications. For example, compound 3 exhibited an IC50 value of 74.83 µg/mL against HeLa cells, indicating a selectivity index greater than 38-fold against MRSA . This suggests that while the compound is effective against bacteria, it maintains a favorable safety profile for human cells.
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (S.I.) |
|---|---|---|---|
| 3 | HeLa | 74.83 | >38 |
| X | MCF7 | >250 | N/A |
Case Study: Development of New Antibiotics
A recent study focused on the synthesis and evaluation of various imidazolidine derivatives found that compounds structurally related to this compound were effective against both Gram-positive and Gram-negative bacteria. The researchers emphasized the importance of hydrophobicity in enhancing antibacterial activity while maintaining low toxicity levels .
Case Study: Structure-Activity Relationship (SAR)
Another investigation into the structure-activity relationship of imidazolidine derivatives revealed that modifications to the alkyl chains significantly influenced both antibacterial potency and cytotoxicity. The optimal hydrophobicity was found to correlate with increased antibacterial activity without compromising selectivity towards mammalian cells .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4,5-disubstituted 2-imidazolidinones, and how do reaction parameters affect product purity?
- Methodological Answer : The synthesis of 4,5-disubstituted 2-imidazolidinones typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like dimethyloldihydroxyethyleneurea (DMDHEU), hydroxy or alkoxy groups are introduced via reactions with alcohols or thiols under controlled pH and temperature . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) improve reaction rates .
- Temperature : Reflux conditions (~80–120°C) optimize yields while minimizing side reactions like tar formation .
Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate high-purity products .
Q. How can spectroscopic techniques validate the structure of 4,5-Bis(2-butenyloxy)-2-imidazolidinone?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.5–4.5 ppm confirm the presence of alkoxy (-O-CH₂-CH₂-CH₂-CH₃) and imidazolidinone ring protons.
- ¹³C NMR : Signals near 160 ppm indicate carbonyl (C=O) groups .
- FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-O-C) verify functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (calculated via evidence from analogous compounds, e.g., C9H18N2O5 in ) confirm the structure.
Advanced Research Questions
Q. What experimental strategies optimize the crosslinking efficiency of this compound in polymer matrices?
- Methodological Answer : Crosslinking efficiency can be assessed via:
- Wrinkle Recovery Angle (WRA) : Measures fabric resilience after treatment, as applied in textile studies for DMDHEU derivatives .
- Hydrolysis Resistance : Immersing crosslinked polymers in acidic/basic solutions (e.g., 0.1M HCl/NaOH) quantifies bond stability .
- Thermogravimetric Analysis (TGA) : Determines thermal degradation profiles to infer crosslink density .
Optimization strategies include: - Catalyst selection : Magnesium chloride improves reaction rates in analogous systems .
- Cure conditions : Heat curing (150–180°C for 2–5 minutes) enhances crosslink formation .
Q. How can computational modeling predict the reactivity of this compound in asymmetric synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-rich imidazolidinone ring may favor alkylation at the 4,5-positions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to optimize stereoselectivity .
- Docking Studies : Model interactions with chiral catalysts (e.g., Evans auxiliaries) to design enantioselective syntheses .
Q. What analytical approaches resolve contradictions in reported toxicity profiles of imidazolidinone derivatives?
- Methodological Answer :
- In vitro assays : Use HepG2 cells to measure cytotoxicity (IC₅₀) and compare with structurally similar compounds (e.g., DMDHEU’s LD₅₀ in ).
- Metabolite profiling : LC-MS identifies degradation products (e.g., formaldehyde release in ).
- Ecotoxicology : OECD Test Guideline 201 assesses aquatic toxicity using Daphnia magna .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
